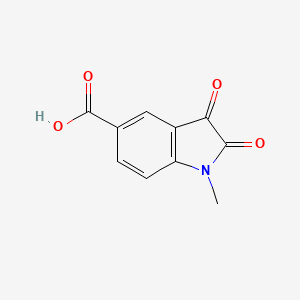
3-(aminomethyl)-6-ethyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(aminomethyl)-6-ethyl-4H-chromen-4-one: is a chemical compound belonging to the chromenone family. Chromenones, also known as coumarins, are naturally occurring oxygen heterocyclic compounds widely distributed in plants. They form the basic nucleus of important compounds such as flavones, isoflavones, xanthones, and anthocyanins. Due to their wide range of pharmacological activities, chromenones are considered advantageous scaffolds in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-6-ethyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the Mannich reaction, which is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions typically include the use of formaldehyde, an amine, and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthesis stages to avoid the use of expensive and environmentally harmful reagents and solvents. The use of recoverable reagents and achieving higher yields of the product are additional considerations .
Chemical Reactions Analysis
Types of Reactions: 3-(aminomethyl)-6-ethyl-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromenones.
Scientific Research Applications
Chemistry: 3-(aminomethyl)-6-ethyl-4H-chromen-4-one is used as a versatile reagent in organic synthesis. It serves as a building block for the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with proteins .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-6-ethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For example, it may inhibit nitric oxide synthase, leading to reduced production of nitric oxide . Additionally, the compound can interact with DNA and proteins, affecting cellular processes such as gene expression and signal transduction .
Comparison with Similar Compounds
- 3-(aminomethyl)-4-hydroxycoumarin
- 3-(aminomethyl)-5-methylhexanoic acid
- 3-(aminomethyl)phenylboronic acid hydrochloride
Comparison: 3-(aminomethyl)-6-ethyl-4H-chromen-4-one is unique due to its specific substitution pattern on the chromenone ring, which imparts distinct chemical and biological properties. Compared to 3-(aminomethyl)-4-hydroxycoumarin, the presence of the ethyl group at the 6-position enhances its lipophilicity and potentially its bioavailability . In contrast to 3-(aminomethyl)-5-methylhexanoic acid, which is primarily used as an anticonvulsant, this compound has broader applications in medicinal chemistry and industry .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(aminomethyl)-6-ethylchromen-4-one |
InChI |
InChI=1S/C12H13NO2/c1-2-8-3-4-11-10(5-8)12(14)9(6-13)7-15-11/h3-5,7H,2,6,13H2,1H3 |
InChI Key |
UXFCTKFPBKSZDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C(C2=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


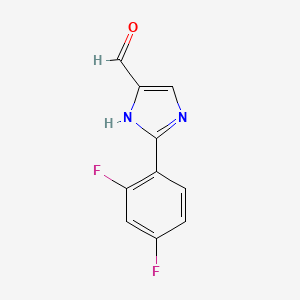
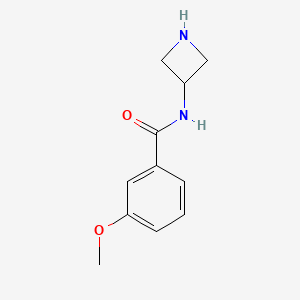


![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)

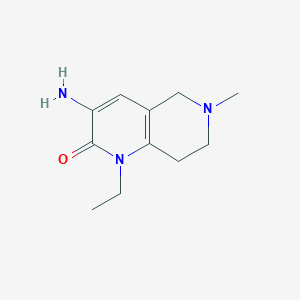
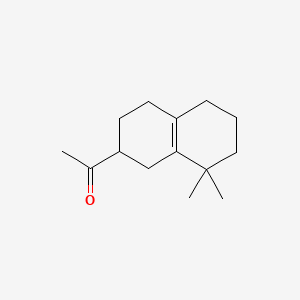


![2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894879.png)
![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)
